Diazepam-d5

Descripción general

Descripción

Diazepam-d5 (CRM) es un análogo marcado con deuterio del diazepam, una benzodiazepina conocida. Se utiliza principalmente como material de referencia certificado para la cuantificación del diazepam en diversas aplicaciones analíticas, incluyendo la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS). El diazepam en sí es ampliamente reconocido por sus propiedades ansiolíticas, anticonvulsivas, sedantes, relajantes musculares y amnésicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Diazepam-d5 implica la incorporación de átomos de deuterio en la molécula de diazepam. Un método común comienza con la metilación de la 7-cloro-1,3-dihidro-1-metil-5-fenil-2H-1,4-benzodiazepin-2-ona utilizando yoduro de metilo deuterado. La reacción típicamente ocurre en presencia de una base como el carbonato de potasio en un solvente como la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para asegurar la pureza y el enriquecimiento isotópico del producto final. El uso de reactivos y solventes deuterados de alta pureza es crucial para lograr el marcado isotópico deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: Diazepam-d5 experimenta diversas reacciones químicas similares a su contraparte no marcada. Estas incluyen:

Oxidación: this compound puede oxidarse para formar northis compound, un metabolito principal.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados de amina correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en la posición 7-cloro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas.

Productos principales:

Oxidación: Northis compound

Reducción: Derivados de amina del this compound

Sustitución: Diversos derivados sustituidos de this compound dependiendo del nucleófilo utilizado.

4. Aplicaciones en investigación científica

This compound se utiliza ampliamente en la investigación científica debido a su marcado isotópico estable. Algunas aplicaciones clave incluyen:

Química: Utilizado como estándar interno en química analítica para la cuantificación del diazepam en muestras biológicas.

Biología: Empleado en estudios farmacocinéticos para rastrear el metabolismo y la distribución del diazepam en sistemas biológicos.

Medicina: Utilizado en toxicología clínica para monitorear los niveles de diazepam en pacientes que reciben tratamiento.

Industria: Aplicado en toxicología forense para la detección y cuantificación del diazepam en muestras forenses

Aplicaciones Científicas De Investigación

Diazepam-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of diazepam in biological samples.

Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of diazepam in biological systems.

Medicine: Utilized in clinical toxicology to monitor diazepam levels in patients undergoing treatment.

Industry: Applied in forensic toxicology for the detection and quantification of diazepam in forensic samples

Mecanismo De Acción

Diazepam-d5, al igual que el diazepam, ejerce sus efectos al aumentar la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor inhibitorio en el sistema nervioso central. El diazepam se une al sitio de benzodiazepina en el receptor GABA-A, aumentando la afinidad del receptor por el GABA. Esto da como resultado un aumento en la entrada de iones cloruro, lo que lleva a la hiperpolarización de la neurona y la inhibición del disparo neuronal. Los objetivos moleculares incluyen los receptores GABA-A ubicados en varias regiones del cerebro y la médula espinal .

Compuestos similares:

Northis compound: Un análogo deuterado del nordiazepam, un metabolito principal del diazepam.

Oxazepam-d5: Un análogo deuterado del oxazepam, otro metabolito del diazepam.

Temazepam-d5: Un análogo deuterado del temazepam, también un metabolito del diazepam.

Comparación: this compound es único debido a su marcado específico con deuterio, que permite una cuantificación precisa en aplicaciones analíticas. En comparación con sus metabolitos, el this compound tiene una gama más amplia de efectos farmacológicos, incluyendo propiedades ansiolíticas, anticonvulsivas y relajantes musculares. El marcado con deuterio también proporciona una ventaja para distinguirlo de los compuestos no marcados en matrices biológicas complejas .

Comparación Con Compuestos Similares

Nordiazepam-d5: A deuterated analog of nordiazepam, a major metabolite of diazepam.

Oxazepam-d5: A deuterated analog of oxazepam, another metabolite of diazepam.

Temazepam-d5: A deuterated analog of temazepam, also a metabolite of diazepam.

Comparison: this compound is unique due to its specific labeling with deuterium, which allows for precise quantification in analytical applications. Compared to its metabolites, this compound has a broader range of pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The deuterium labeling also provides an advantage in distinguishing it from non-labeled compounds in complex biological matrices .

Actividad Biológica

Diazepam-d5 is a deuterated form of diazepam, a well-known benzodiazepine used primarily for its anxiolytic, anticonvulsant, and muscle relaxant properties. The incorporation of deuterium atoms in this compound alters its pharmacokinetics and metabolic pathways, making it a valuable tool in research, especially in pharmacokinetic studies and drug metabolism investigations.

Chemical Structure and Properties

This compound has the same chemical formula as diazepam (C16H13ClN2O) but is distinguished by the presence of five deuterium atoms. This modification enhances its stability and alters its metabolic profile, which can be crucial in understanding the drug’s behavior in biological systems.

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its biological activity. Research indicates that diazepam has a biphasic elimination profile characterized by an initial rapid distribution phase followed by a prolonged terminal elimination phase. The half-life of diazepam typically ranges from 24 to 48 hours, while its active metabolite, desmethyldiazepam (nordiazepam), has a longer half-life of 50 to 120 hours .

Key Pharmacokinetic Parameters

| Parameter | Diazepam | This compound |

|---|---|---|

| Bioavailability | 93-100% (oral) | Similar |

| Peak Plasma Level (t_max) | 30-90 min | Similar |

| Half-Life (t_½) | 24-48 hours | Extended |

| Clearance | 20-30 mL/min | Potentially lower due to deuteration |

Metabolism

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. The metabolic pathway includes:

- N-demethylation to nordiazepam (desmethyldiazepam).

- Hydroxylation to temazepam.

- Further conversion to oxazepam through hydroxylation.

The presence of deuterium alters the rate of these metabolic processes, potentially leading to slower metabolism and prolonged effects compared to non-deuterated diazepam .

Biological Activity

The biological activity of this compound is similar to that of diazepam but with notable differences due to its isotopic labeling:

- GABA_A Receptor Modulation : Diazepam acts as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects .

- Impact on Neuronal Activity : Studies have shown that diazepam reduces neuronal activity in the neocortex, which can be measured using electrophysiological techniques . this compound may exhibit similar effects but with potentially altered potency due to the isotopic substitution.

Case Studies and Research Findings

- Pharmacokinetic Study in Humans : A study investigated the pharmacokinetics of diazepam and its metabolites in urine samples after administration. It found that both diazepam and nordiazepam were detectable for extended periods post-administration, with individual variability affecting clearance rates .

- Environmental Impact Study : Research on the impact of diazepam on aquatic organisms showed that exposure did not adversely affect the growth of Lemna minor, suggesting low ecotoxicological risk even at high concentrations . This study could be relevant for understanding the environmental fate of this compound.

- Microbial Community Dynamics : A study assessed the effects of benzodiazepines, including diazepam, on soil microbial communities. Results indicated shifts in microbial diversity following exposure, suggesting potential ecological impacts associated with pharmaceutical contaminants .

Propiedades

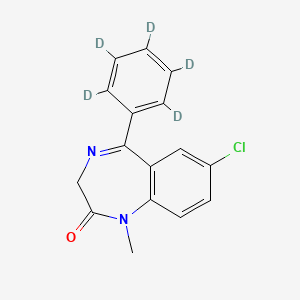

IUPAC Name |

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOVKJBEBIDNHE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670081 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-76-4 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazepam-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

A: Across the provided studies, diazepam-d5 consistently serves as an internal standard (IS) in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , , , , , ] This application stems from its structural similarity to the target analytes (various benzodiazepines and other drugs) and its distinct mass difference due to deuterium substitution, allowing for accurate quantification in complex biological matrices.

A: Using this compound compensates for potential variations during sample preparation and analysis. [, , ] These variations can arise from factors like analyte loss during extraction, fluctuations in instrument response, or matrix effects. Since this compound exhibits similar chemical behavior to the target analytes but possesses a different mass, it is affected equally by these variations. By comparing the signal ratios of the analyte and this compound, researchers can achieve more reliable and accurate quantification.

A: this compound plays a crucial role in diverse research fields. In forensic toxicology, it helps document drug-facilitated crimes by enabling the detection of drugs like bromazepam and tetrazepam in hair samples, even weeks after a single exposure. [, ] In therapeutic drug monitoring, it aids in determining adherence to statin therapy by quantifying statin levels in blood plasma. [] Additionally, this compound has been employed in studies investigating the deposition of clonazepam and its metabolites in hair after a single dose. []

A: Hair and nail samples offer a wider window of detection compared to traditional biological matrices like blood or urine. [, , ] They can provide insights into drug use patterns over extended periods. This compound, with its application in GC-MS and LC-MS/MS, allows for the sensitive and specific detection of drugs and their metabolites in these keratinous matrices, enhancing the reliability of the analysis.

A: Matrix effects refer to the influence of co-extracted components from the biological sample that can interfere with the ionization and detection of target analytes during GC-MS analysis. [] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantification. This compound, as an internal standard, helps mitigate these effects by providing a reference point for signal correction.

ANone: Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters include:

- Selectivity: The ability to distinguish the analyte from other components in the matrix. [, ]

- Linearity: A linear relationship between analyte concentration and instrument response over a defined range. [, ]

- Accuracy and Precision: The closeness of measured values to the true value and the degree of agreement among replicate measurements, respectively. [, ]

- Recovery: The efficiency of extracting the analyte from the matrix. [, ]

- Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. [, , ]

A: Benzodiazepines often pose analytical challenges due to their diverse chemical structures, potential for metabolism into active metabolites, and low concentrations in biological samples. [, , , , ] this compound, as an internal standard, aids in overcoming these challenges by providing a consistent reference point for quantification, improving the accuracy and reliability of the analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.